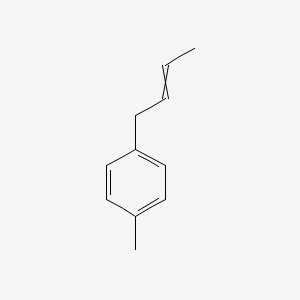
1-(But-2-en-1-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-2-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can be achieved using catalysts like palladium on carbon, resulting in the formation of 1-(butan-1-yl)-4-methylbenzene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 1-(butan-1-yl)-4-methylbenzene.
Substitution: Halogenated derivatives such as 1-(but-2-en-1-yl)-4-bromomethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-(But-2-en-1-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a model compound in biochemical studies.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(But-2-en-1-yl)-4-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl group are key sites for interaction with oxidizing agents. The molecular targets and pathways involved in these reactions include the formation of reactive intermediates such as radicals or carbocations, which then undergo further transformations to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Crotyl alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a but-2-en-1-yl group.
Crotonic acid: A carboxylic acid with a but-2-en-1-yl group.
Crotyl acrylate: An ester with a but-2-en-1-yl group.
Uniqueness: 1-(But-2-en-1-yl)-4-methylbenzene is unique due to the presence of both a benzene ring and a but-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
21003-53-2 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
1-but-2-enyl-4-methylbenzene |
InChI |
InChI=1S/C11H14/c1-3-4-5-11-8-6-10(2)7-9-11/h3-4,6-9H,5H2,1-2H3 |
InChI-Schlüssel |
ZVIJJVLFWYRYBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


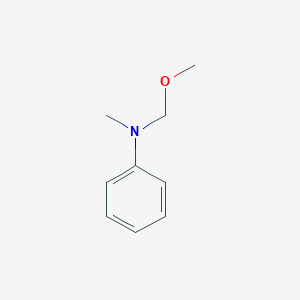
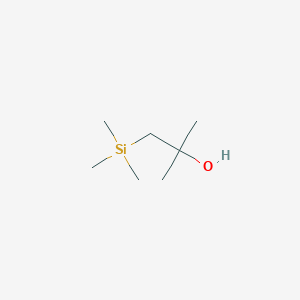
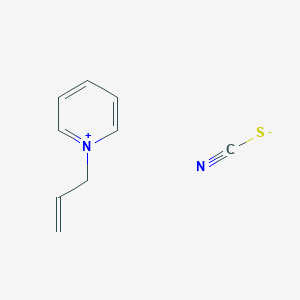

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
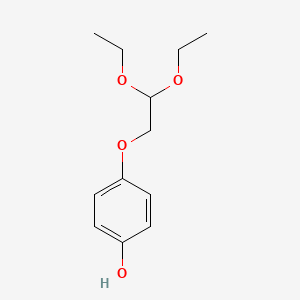

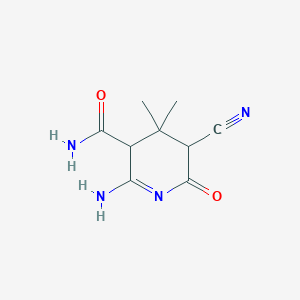
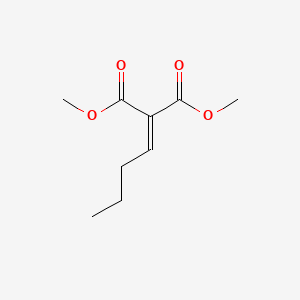
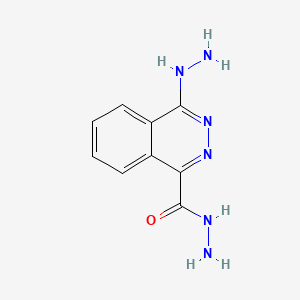
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
